molecular formula C13H19N3O4S B5461896 4-METHANESULFONYL-N-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE

4-METHANESULFONYL-N-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B5461896
M. Wt: 313.37 g/mol
InChI Key: WWHMUMRGEZTJLZ-UHFFFAOYSA-N
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Description

4-METHANESULFONYL-N-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a methanesulfonyl group, a methoxyphenyl group, and a piperazine ring. These structural features contribute to its reactivity and functionality in various chemical processes.

Preparation Methods

The synthesis of 4-METHANESULFONYL-N-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-methoxyphenylamine with methanesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with piperazine-1-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-METHANESULFONYL-N-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group, forming new derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as methanesulfonic acid and the corresponding amine.

Scientific Research Applications

4-METHANESULFONYL-N-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: The compound is employed in biochemical assays to study enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic effects includes investigations into its role as an inhibitor of specific enzymes or receptors.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-METHANESULFONYL-N-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the piperazine ring can interact with receptor sites, modulating their activity and leading to various biological effects. These interactions are crucial for its potential therapeutic applications.

Comparison with Similar Compounds

4-METHANESULFONYL-N-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE can be compared with other similar compounds, such as:

    4-Methanesulfonyl-N-(3-methoxyphenyl)methyl]aniline: This compound shares the methanesulfonyl and methoxyphenyl groups but differs in its overall structure and reactivity.

    (4-Methanesulfonyl-3-methoxyphenyl)boronic acid: This compound contains a boronic acid group, which imparts different chemical properties and applications.

    N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide: This compound has a similar piperazine ring but includes additional functional groups that alter its biological activity.

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-methylsulfonylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-20-12-5-3-4-11(10-12)14-13(17)15-6-8-16(9-7-15)21(2,18)19/h3-5,10H,6-9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHMUMRGEZTJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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